molecular formula C8H9ClF3NO B1320550 1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride CAS No. 321574-29-2

1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride

Cat. No. B1320550
M. Wt: 227.61 g/mol
InChI Key: XLFMFCSFMQLFAY-UHFFFAOYSA-N
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Description

The compound "1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be expected from similar compounds. For instance, the synthesis of related benzene derivatives with different substituents and functional groups is a common theme across the papers .

Synthesis Analysis

The synthesis of benzene derivatives often involves multi-step reactions, starting from simple precursors to more complex structures. For example, the synthesis of a triamine monomer was achieved through a three-step process using hydroquinone, 1-chloro-4-nitrobenzene, and 1,3,5-trichlorobenzene . Similarly, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol was accomplished by hydrolytic cleavage of a precursor benzothiazole . These methods suggest that the synthesis of "1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride" would likely involve a targeted functionalization of a benzene ring with an aminooxy group and a trifluoromethyl group, followed by salt formation with hydrochloric acid.

Molecular Structure Analysis

The molecular structure of benzene derivatives is often characterized using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectral analysis . The crystal and molecular structure of a related compound, 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazole hydrochloride, was determined by X-ray diffraction . These techniques would be essential in confirming the structure of "1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride" and ensuring the correct placement of functional groups on the benzene ring.

Chemical Reactions Analysis

The papers describe various chemical reactions involving benzene derivatives, such as condensation, cyclization, and oxidation . These reactions are often used to introduce new functional groups or to build complex molecular architectures. The reactivity of the aminooxy group in "1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride" would be of particular interest, as it could potentially undergo reactions with carbonyl compounds to form oximes or with other electrophiles due to its nucleophilic nature.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives, such as solubility, thermal stability, and dielectric properties, are important for their practical applications . For example, the synthesized hyperbranched polyimides based on a benzene derivative were found to be soluble in common organic solvents and exhibited good thermal stability . The dielectric constant and dielectric loss of these materials were also measured . These properties would be relevant to "1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride" as they would influence its suitability for various applications, including material science and pharmaceuticals.

Scientific Research Applications

Synthesis and Material Applications

  • Fluorine-Containing Polymers : The synthesis of novel fluorine-containing polyetherimides involved compounds related to 1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride. These polymers exhibit unique properties due to the trifluoromethyl groups, making them significant in material science applications (Yu Xin-hai, 2010).

  • Aromatic Polyamides and Polyimides : Research has been conducted on the synthesis of aromatic polyamides and polyimides derived from similar compounds. These materials show high thermal stability and potential for use in high-performance plastics (Susanta Banerjee et al., 2003).

Chemical Reactions and Mechanisms

  • Trifluoromethylation Reactions : Studies have explored the use of related trifluoromethyl compounds in the trifluoromethylation of arenes and heteroarenes. These reactions are crucial for introducing trifluoromethyl groups into various organic compounds (E. Mejía & A. Togni, 2012).

  • Radical Reactions : Research on one-electron reduction of methyl(trifluoromethyl)dioxirane, a compound related to 1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride, has provided insights into radical reactions and electron-transfer mechanisms (W. Adam et al., 1992).

Pharmacological Research

  • Serotonin Uptake Inhibitors : The absolute configuration of a closely related compound was determined to be crucial for its activity as a serotonin inhibitor, highlighting the significance of stereochemistry in pharmacological research (D. R. Michals & H. E. Smith, 1993).

  • Antidepressant Activity : A study on substituted (omega-aminoalkoxy)benzene derivatives, related to the chemical structure of interest, demonstrated potential antidepressant activities, indicating its relevance in the development of new therapeutic agents (R. Kikumoto et al., 1981).

  • Antimalarial Activities : Research on related compounds investigated their potential antimalarial activities, providing insights into new avenues for antimalarial drug development (K. Ehrhardt et al., 2013).

properties

IUPAC Name

O-[[4-(trifluoromethyl)phenyl]methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7-3-1-6(2-4-7)5-13-12;/h1-4H,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFMFCSFMQLFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594722
Record name O-{[4-(Trifluoromethyl)phenyl]methyl}hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride

CAS RN

321574-29-2
Record name O-{[4-(Trifluoromethyl)phenyl]methyl}hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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